N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide
Description
N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-19-10-4-2-3-9(7-10)8-11(18)15-6-5-12-16-13(14)17-20-12/h9-10H,2-8H2,1H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWWLOBHOFQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)NCCC2=NC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide typically involves the reaction of amidoximes with carbonyl compounds. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the preparation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for compounds containing the 1,2,4-oxadiazole ring often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these reactions is facilitated by the robustness of the synthetic routes and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a pharmacophore in various drugs, making it a valuable scaffold for designing new therapeutic agents.
Materials Science: The compound can be used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Research:
Mechanism of Action
The mechanism of action of N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,4-oxadiazole, such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,5- and 1,2,4-oxadiazole rings and is used in energetic materials.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound has shown promising results as a selective histamine H3-receptor antagonist.
Uniqueness
N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-methoxycyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 1,2,4-oxadiazole ring with a methoxycyclohexyl group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
